(4-Methoxycyclohexyl)methanamine
Description
Contextualization within Amine and Cyclohexane (B81311) Chemistry
(4-Methoxycyclohexyl)methanamine is an organic compound that belongs to two major classes of molecules: amines and cyclohexanes. Amines are derivatives of ammonia (B1221849) in which one or more hydrogen atoms have been replaced by an organic substituent, such as an alkyl or aryl group. h1.co As this compound contains a nitrogen atom bonded to two hydrogens and one carbon group (the cyclohexylmethyl group), it is classified as a primary amine. Primary amines are fundamental building blocks in organic synthesis and are noted for their basicity and nucleophilicity.
The core of the molecule is a cyclohexane ring, a six-membered ring of carbon atoms. Cyclohexane derivatives are ubiquitous in nature and have found extensive application in the chemical and pharmaceutical industries. acs.org The cyclohexane ring is not planar and typically adopts a stable "chair" conformation to minimize steric strain. Substituents on the ring can be in either an axial or equatorial position, a feature that significantly influences the molecule's stability, reactivity, and biological activity. acs.org In this compound, the methoxy (B1213986) (-OCH3) and methanamine (-CH2NH2) groups can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) relationship, leading to different stereoisomers with distinct three-dimensional shapes and properties.
Overview of Scientific Relevance and Potential Applications
The primary scientific relevance of this compound lies in its role as an intermediate and structural motif in medicinal chemistry, particularly in the development of kinase inhibitors. The Janus kinases (JAKs) are a family of enzymes that play a crucial role in signaling pathways involved in immunity and inflammation. acs.orgnih.gov As such, they have become significant targets for drugs aimed at treating autoimmune diseases, inflammatory conditions like rheumatoid arthritis and psoriasis, and certain cancers. nih.gov
Research has shown that molecules incorporating a substituted cyclohexane scaffold can be potent and selective inhibitors of JAKs. acs.org The cyclohexane moiety often serves as a key component that fits into the binding site of the enzyme. This compound provides a versatile scaffold that can be incorporated into larger, more complex molecules designed to interact with therapeutic targets. Patents related to novel therapeutics, including inhibitors of protein kinase C (PKC-theta) for immunological disorders, describe the use of related cyclohexylmethylamine derivatives as key intermediates. googleapis.com The development of such advanced therapeutic agents often relies on the availability of unique building blocks like this compound to explore the structure-activity relationship (SAR) and optimize drug candidates for potency and selectivity. acs.orgnih.gov
Historical Perspective of Related Chemical Entity Investigations
The study of cyclohexane derivatives has a long history in organic chemistry, with foundational work on their conformational analysis dating back to the mid-20th century. This early research established the principles of how substituents on a cyclohexane ring affect its geometry and energy, a concept that remains central to modern drug design. acs.org
The specific application of functionalized cyclohexanes in medicinal chemistry has evolved with our understanding of biological processes. While simple cyclohexylamines have been used for decades as intermediates and corrosion inhibitors, the pursuit of highly specific therapeutic agents has driven the synthesis of more complex derivatives. mdpi.com The investigation into JAK inhibitors, for instance, began in earnest in the early 1990s. acs.org Over the subsequent decades, medicinal chemists have synthesized and tested vast libraries of compounds to identify effective drug candidates. Within this modern context, the strategic use of rigid and well-defined scaffolds like the substituted cyclohexane ring from this compound has become a key strategy. This allows for the precise positioning of functional groups to maximize interaction with a biological target, a sophisticated approach built upon a long history of fundamental chemical research. acs.orgnih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| Molecular Formula | C₈H₁₇NO sigmaaldrich.com |
| Molecular Weight | 143.23 g/mol sigmaaldrich.com |
| CAS Number | 1228838-74-1 sigmaaldrich.com |
| InChI Key | VBAPKBJGWWZEDK-UHFFFAOYSA-N sigmaaldrich.com |
| Canonical SMILES | COC1CCC(CC1)CN |
| Physical Form | Liquid sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxycyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAPKBJGWWZEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228838-74-1 | |
| Record name | (4-methoxycyclohexyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Methoxycyclohexyl Methanamine and Its Analogues
General Synthesis Strategies
The general synthesis of (4-Methoxycyclohexyl)methanamine can be broadly categorized into three main approaches: reductive amination of a corresponding aldehyde, pathways involving methoxylation followed by amination, and the synthesis and subsequent transformation of suitable precursors.
Reductive Amination Approaches
Reductive amination stands as a prominent and widely utilized method for the synthesis of this compound. This one-pot reaction typically involves the reaction of 4-methoxycyclohexanecarbaldehyde with an amine source, most commonly ammonia (B1221849), in the presence of a reducing agent. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired primary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. harvard.edu Sodium cyanoborohydride (NaBH₃CN) is also an effective reagent, particularly due to its stability in mildly acidic conditions which can facilitate imine formation. harvard.edu However, concerns over cyanide toxicity often lead to the preference for other borohydride reagents. The choice of solvent can also influence the reaction, with methanol (B129727) being a common medium that facilitates rapid imine formation. harvard.edu
The general scheme for the reductive amination of 4-methoxycyclohexanecarbaldehyde is presented below:
Scheme 1: Reductive Amination of 4-Methoxycyclohexanecarbaldehyde
A general representation of the synthesis of this compound via reductive amination of 4-methoxycyclohexanecarbaldehyde using a generic reducing agent.
| Precursor | Reagents | Product | Notes |
| 4-Methoxycyclohexanecarbaldehyde | Ammonia, Sodium Borohydride | This compound | A common and straightforward approach. |
| 4-Methoxycyclohexanecarbaldehyde | Ammonia, Sodium Triacetoxyborohydride | This compound | A milder and often more selective alternative to NaBH₄. harvard.edu |
| 4-Methoxycyclohexanecarbaldehyde | Ammonia, Sodium Cyanoborohydride | This compound | Effective but raises toxicity concerns. harvard.edu |
Methoxylation and Subsequent Amination Pathways
An alternative strategy involves the introduction of the methoxy (B1213986) group onto a cyclohexane (B81311) ring that already contains a precursor to the aminomethyl group, or vice versa. For instance, one could start with a derivative of 4-hydroxycyclohexanemethanol. The hydroxyl group could be converted to a methoxy group via Williamson ether synthesis, followed by conversion of the hydroxymethyl group to an aminomethyl group. This latter transformation could proceed through conversion to a halide or sulfonate ester, followed by nucleophilic substitution with an amine equivalent, such as azide (B81097) followed by reduction.
This pathway offers flexibility in the order of functional group installation but may involve more steps compared to direct reductive amination.
Precursor Synthesis and Transformation Routes
4-Methoxycyclohexanone (B142444) can be prepared from 4-hydroxycyclohexanone (B83380) by etherification. Subsequent reaction of 4-methoxycyclohexanone with a Wittig reagent, such as methoxymethylenetriphenylphosphorane, could yield a methoxyvinyl ether, which upon hydrolysis would give 4-methoxycyclohexanecarbaldehyde.
Another important precursor is 4-methoxycyclohexanecarbonitrile. This nitrile can be synthesized from a suitable cyclohexyl halide or sulfonate via nucleophilic substitution with a cyanide salt. The nitrile group can then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This route provides a reliable method for obtaining the target amine.
| Precursor | Transformation | Key Reagents |
| 4-Methoxycyclohexanone | Wittig Reaction & Hydrolysis | Ph₃P=CHOMe, H₃O⁺ |
| 4-Methoxycyclohexanecarbonitrile | Reduction | LiAlH₄ |
Stereoselective and Asymmetric Synthesis of this compound
The cyclohexane ring in this compound possesses stereocenters, leading to the existence of cis and trans diastereomers. Furthermore, if the starting materials are chiral or if a chiral catalyst is used, enantiomerically enriched products can be obtained.
Enantioselective Synthesis Strategies
The enantioselective synthesis of amines is a field of significant research interest. For the synthesis of chiral this compound, one of the most promising approaches involves the use of chiral catalysts in the reductive amination reaction. Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the reduction of imines. nih.gov
In a potential enantioselective synthesis, 4-methoxycyclohexanecarbaldehyde would react with an amine source in the presence of a chiral phosphoric acid and a suitable reducing agent, such as a Hantzsch ester. The chiral catalyst would create a chiral environment, favoring the formation of one enantiomer of the final amine over the other. The efficiency of such a process is typically evaluated by the enantiomeric excess (ee) of the product.
Diastereoselective Synthesis Approaches
The relative orientation of the methoxy and aminomethyl groups on the cyclohexane ring (cis or trans) can be controlled through diastereoselective synthesis. The stereochemical outcome of the synthesis is often influenced by the choice of starting material and reaction conditions.
For instance, the reduction of a 4-methoxycyclohexyl oxime can lead to the formation of this compound. The stereochemistry of the starting oxime and the reducing agent employed can influence the diastereomeric ratio of the product. The reduction of a pre-formed imine, such as N-(4-methoxycyclohexylmethylene)benzylamine, with a hydride reducing agent can also exhibit diastereoselectivity, depending on the steric hindrance of the substituents and the trajectory of the hydride attack.
The separation of cis and trans isomers can often be achieved by chromatographic methods or by fractional crystallization of their salts. The characterization and differentiation of the isomers are typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where the coupling constants of the cyclohexane ring protons can provide information about their relative stereochemistry. mdpi.com
Chiral Auxiliary and Organocatalysis in this compound Synthesis
The introduction of stereocenters with high fidelity is a critical aspect of modern synthetic chemistry, particularly in the creation of bioactive molecules. For this compound, which possesses a chiral center, the use of chiral auxiliaries and organocatalysis represents two powerful strategies for achieving enantioselective synthesis.
Chiral Auxiliaries:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. While direct literature on the use of specific chiral auxiliaries for the synthesis of this compound is limited, the synthesis of analogous chiral cyclohexylmethanamine derivatives provides a strong precedent.
A common approach involves the use of cyclohexyl-based chiral auxiliaries themselves, which are known to provide high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com For instance, auxiliaries derived from readily available natural products like menthol (B31143) or synthetically accessible scaffolds such as trans-2-phenyl-1-cyclohexanol (B1200244) can be employed. sigmaaldrich.comwikipedia.org A hypothetical synthetic route could involve the acylation of a chiral auxiliary with a derivative of 4-methoxycyclohexanecarboxylic acid. The resulting amide would then undergo a stereoselective transformation, such as an alkylation or a reduction, where the steric bulk of the auxiliary directs the approach of the incoming reagent to one face of the molecule. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound.
Commonly used chiral auxiliaries for the synthesis of chiral amines include pseudoephedrine and its analogue, pseudoephenamine. nih.gov These are reacted with a carboxylic acid to form an amide, which is then subjected to diastereoselective alkylation. nih.gov
Organocatalysis:
Organocatalysis utilizes small organic molecules to accelerate chemical reactions and, in the case of asymmetric organocatalysis, to control the stereochemistry of the products. This field has emerged as a powerful alternative to metal-based catalysts. For the synthesis of chiral amines like this compound, organocatalytic methods can offer mild reaction conditions and avoid contamination of the final product with residual metals.
A plausible organocatalytic approach for synthesizing chiral this compound would be the asymmetric reduction of a corresponding imine or enamine precursor. Chiral phosphoric acids (CPAs), derived from BINOL, have proven to be highly effective catalysts for the enantioselective reduction of imines. nih.gov For example, 4-methoxycyclohexanecarboxaldehyde could be reacted with ammonia to form an in-situ imine, which is then reduced in the presence of a chiral phosphoric acid and a suitable hydrogen source like a Hantzsch ester.
Another strategy involves the asymmetric allylation of imines, which has become a key methodology for synthesizing chiral amines. nih.gov Organocatalysts such as chiral oxazaborolidinium ions can be used to achieve enantioselective allylation. nih.gov
| Strategy | Catalyst/Auxiliary Type | General Approach | Potential Advantage |
| Chiral Auxiliary | Evans Oxazolidinones, Pseudoephedrine | Acylation, diastereoselective alkylation/reduction, cleavage | High diastereoselectivity, well-established methods |
| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Asymmetric reduction of imines | Metal-free, mild conditions |
| Organocatalysis | Chiral Diamines/Amino-alcohols | Asymmetric Michael addition to nitroalkenes | Formation of C-N bond with stereocontrol |
Resolution Techniques for Racemic this compound Mixtures
When a chiral compound is synthesized without the use of a stereoselective method, it is formed as a racemic mixture, an equal mixture of both enantiomers. The separation of these enantiomers, a process known as resolution, is often necessary.
Diastereomeric Salt Formation:
The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting salts are diastereomers and thus have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgyoutube.com
For the resolution of racemic this compound, a variety of chiral acids can be employed. Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. tcichemicals.com The choice of resolving agent and solvent is crucial and often determined empirically to achieve efficient separation. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treatment with a base.
A systematic approach to resolution might involve screening a variety of chiral acids and solvent systems to find the optimal conditions for crystallization of one diastereomer, leaving the other in the mother liquor. nih.govnih.gov
| Resolving Agent | Principle | Separation Method | Recovery |
| (R,R)-Tartaric Acid | Forms diastereomeric salts with different solubilities | Fractional Crystallization | Basification to liberate the free amine |
| (S)-Mandelic Acid | Forms diastereomeric salts with different solubilities | Fractional Crystallization | Basification to liberate the free amine |
| (1S)-(+)-10-Camphorsulfonic Acid | Forms diastereomeric salts with different solubilities | Fractional Crystallization | Basification to liberate the free amine |
Advanced Synthetic Techniques and Scalability
As the demand for chemical compounds grows, the development of advanced synthetic techniques that are both efficient and scalable becomes paramount.
Multicomponent Reaction (MCR) Strategies Involving this compound
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic step. nih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity, making them attractive for both library synthesis and industrial applications. nih.govthieme-connect.de
While no specific MCRs for the direct synthesis of this compound have been reported, its structural motifs can be incorporated through MCRs. For example, a Ugi four-component reaction could potentially utilize 4-methoxycyclohexanecarboxaldehyde as the aldehyde component, along with an amine, an isocyanide, and a carboxylic acid to generate complex amides containing the 4-methoxycyclohexyl moiety. youtube.com
The development of novel MCRs that directly yield substituted piperidines and other N-heterocycles suggests the potential for designing a one-pot synthesis that could lead to analogues of this compound. nih.govresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalytic methods are at the heart of modern, sustainable chemical synthesis. For the production of this compound, catalytic reductive amination is a key technology. This process involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent and a catalyst.
A primary route to this compound is the reductive amination of 4-methoxycyclohexanecarboxaldehyde. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This can be achieved using a variety of reducing agents and catalytic systems.
Homogeneous Catalysis:
Homogeneous catalysts, such as Wilkinson's catalyst or iridium-based complexes, can be effective for transfer hydrogenation from a hydrogen donor like formic acid or isopropanol. organic-chemistry.org
Heterogeneous Catalysis:
For large-scale production, heterogeneous catalysts are often preferred due to their ease of separation and recycling. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere are commonly used for reductive aminations. youtube.com
| Catalyst System | Reducing Agent | Advantages | Considerations |
| Raney Nickel | H₂ | High activity, cost-effective | Pyrophoric, potential for metal leaching |
| Pd/C or Pt/C | H₂ | High efficiency, good selectivity | Cost of precious metals |
| NaBH₃CN / NaBH(OAc)₃ | Self-reducing | Mild conditions, good functional group tolerance | Stoichiometric waste, potential toxicity of cyanide |
Industrial Production Considerations and Process Optimization
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact.
For the industrial production of this compound, likely via the reductive amination of 4-methoxycyclohexanecarboxaldehyde, process optimization would focus on several key areas:
Catalyst Selection and Loading: Identifying the most active, selective, and robust catalyst is critical. Minimizing the catalyst loading without sacrificing reaction efficiency is a key goal to reduce costs.
Work-up and Purification: Developing a streamlined work-up procedure that avoids complex and costly purification steps like chromatography is essential for industrial scale-up. Extractive work-ups and crystallization are preferred methods.
Raw Material Sourcing: The cost and availability of starting materials, such as 4-methoxycyclohexanecarboxaldehyde and the ammonia source, are major economic drivers.
A potential industrial process would likely involve a continuous flow reactor packed with a heterogeneous catalyst. This approach offers advantages in terms of safety, heat management, and throughput compared to traditional batch processing.
Reaction Mechanisms and Chemical Reactivity of 4 Methoxycyclohexyl Methanamine
Mechanistic Investigations of Amine Functional Group Transformations
The primary amine group is the most reactive site on the (4-Methoxycyclohexyl)methanamine molecule under most conditions. Its chemistry is dominated by the lone pair of electrons on the nitrogen atom.
All amines possess a lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. libretexts.orglibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. youtube.com In this compound, the -CH₂NH₂ group can readily attack electron-deficient carbon centers. This nucleophilic character is fundamental to many of its reactions, such as alkylation and acylation. The reactivity can be influenced by steric hindrance around the amine group and the nature of the electrophile.
The lone pair of electrons on the nitrogen atom also confers basicity to the molecule. Amines are weak bases and can accept a proton (H⁺) from an acid. In an aqueous solution, this compound establishes an equilibrium, forming its conjugate acid, the (4-methoxycyclohexyl)methanaminium ion, and hydroxide (B78521) ions.
Reaction with Water:
C₈H₁₇NO + H₂O ⇌ [C₈H₁₇NOH]⁺ + OH⁻
| Property | Description |
| Basicity | The amine group acts as a Brønsted-Lowry base, accepting protons. |
| Conjugate Acid | (4-methoxycyclohexyl)methanaminium ion. |
| Reaction | Forms a salt when reacting with a strong acid. |
The nucleophilic nature of the primary amine allows it to undergo alkylation and acylation reactions.
Alkylation: this compound can react with alkyl halides (e.g., bromoethane) in a nucleophilic substitution (Sɴ2) reaction. youtube.com The initial reaction forms a salt of a secondary amine. However, the reaction often does not stop at this stage. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of tertiary amines and ultimately quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org This lack of selectivity can result in a complex mixture of products, which can be a challenge in synthesis. youtube.com
Acylation: In contrast to alkylation, the reaction of this compound with acyl chlorides or acid anhydrides is typically a more controlled process. This reaction forms a stable N-substituted amide. For example, reacting the amine with ethanoyl chloride would yield N-((4-methoxycyclohexyl)methyl)ethanamide. The reaction is generally rapid and exothermic. libretexts.org
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Ethyl bromide (CH₃CH₂Br) | Secondary amine, Tertiary amine, Quaternary ammonium salt |
| Acylation | Ethanoyl chloride (CH₃COCl) | N-substituted amide |
| Acylation | Ethanoic anhydride (B1165640) ((CH₃CO)₂O) | N-substituted amide |
Methoxy (B1213986) Group Reactivity Studies
The methoxy (-OCH₃) group is generally less reactive than the amine group. It consists of a stable ether linkage to the cyclohexane (B81311) ring.
The cyclohexane ring and its substituents can be subject to oxidation, though this often requires specific catalysts or initiators. Studies on the oxidation of cyclohexane have shown that the reaction can proceed via a radical chain mechanism. nih.gov In the case of this compound, oxidation could potentially target the tertiary carbon atom to which the methoxy group is attached, leading to the formation of hydroperoxides and subsequent decomposition products like ketones or alcohols. Biochemical oxidation of similar methoxy-cyclohexane derivatives has also been noted. nih.gov The ether linkage itself is relatively stable to mild oxidizing agents.
The methoxy group is attached to a saturated, aliphatic ring, which means it does not undergo the electrophilic substitution reactions characteristic of anisole (B1667542) (methoxybenzene). wikipedia.org The C-O ether bond is strong and not easily broken. Cleavage of the ether to form the corresponding alcohol, 4-(aminomethyl)cyclohexanol, and a methyl halide is possible but requires harsh conditions. This transformation is typically achieved using very strong acids, such as hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃), analogous to the cleavage of anisole. wikipedia.org Nucleophilic substitution to replace the methoxy group is generally unfavorable under standard conditions.
Cyclohexyl Ring Transformations
The reactivity of the cyclohexyl ring in this compound is fundamentally linked to its conformational flexibility and the directing effects of its substituents.
Ring Conformation and its Influence on Reactivity
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the presence of two substituents, a methoxy group and a methanamine group, at the 1 and 4 positions leads to the existence of cis and trans diastereomers. The spatial arrangement of these substituents, whether axial or equatorial, significantly impacts the molecule's stability and, consequently, its reactivity.
In substituted cyclohexanes, there is a general preference for substituents to occupy the more spacious equatorial positions to avoid steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org This principle is pivotal in understanding the conformational equilibrium of this compound.
For the trans isomer, one substituent is on the opposite side of the ring relative to the other. In a chair conformation, this can result in either both substituents being in axial positions or both being in equatorial positions. The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. libretexts.org
For the cis isomer, both substituents are on the same side of the ring. This arrangement necessitates that in any chair conformation, one substituent must be in an axial position while the other is equatorial. The two possible chair-flipped conformations are energetically equivalent unless the steric bulk of the substituents is different. libretexts.org Given the relative sizes of the methoxy and methanamine groups, there might be a slight preference for the larger group to be equatorial, but both conformers would be present in equilibrium.
The reactivity of the molecule is influenced by this conformational preference. Reactions that involve an attack on the cyclohexyl ring or the substituents may proceed preferentially from the less sterically hindered equatorial direction. Furthermore, the energy barrier for ring flipping between chair conformations can influence reaction kinetics if the transition state of a reaction favors a specific conformation.
Table 1: Conformational Analysis of this compound Isomers
| Isomer | Substituent Orientation (Conformer 1) | Substituent Orientation (Conformer 2) | Relative Stability |
| trans | diequatorial | diaxial | diequatorial is highly favored |
| cis | axial/equatorial | equatorial/axial | The two conformers are of similar energy, with a slight preference for the larger group being equatorial. |
Functionalization of the Cyclohexyl Scaffold
The functionalization of the saturated cyclohexyl ring in this compound presents a chemical challenge due to the general inertness of C-H bonds. However, modern synthetic methods offer potential pathways for modifying the cyclohexyl scaffold.
One approach involves catalyst-controlled C-H functionalization. This strategy aims to overcome the inherent reactivity of different C-H bonds by using a catalyst that directs the reaction to a specific site. repec.org For unactivated cyclohexane derivatives, achieving high site- and stereoselectivity is a significant area of research. repec.org Such methods could potentially be applied to introduce new functional groups onto the cyclohexyl ring of this compound, although specific studies on this substrate have not been reported.
Another strategy is the modular synthesis of substituted cyclohexanes, which allows for the controlled construction of the ring with desired stereochemistry. nih.gov While this is more relevant to the synthesis of derivatives from simpler starting materials, it highlights the chemical toolkit available for creating diverse cyclohexyl structures.
The existing methoxy and aminomethyl groups can also direct further functionalization. For instance, the nitrogen atom of the aminomethyl group could be used to direct a C-H activation reaction to a nearby position on the ring, although this would require a specific catalyst system and reaction conditions.
Theoretical and Computational Studies of this compound Reaction Mechanisms
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Density Functional Theory (DFT) Analyses of Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the geometries and energies of transition states in chemical reactions.
For molecules like this compound, DFT can be employed to calculate the energy difference between the axial and equatorial conformers of its isomers. rsc.orgrsc.org These calculations help to quantify the steric and electronic effects that govern conformational preferences. A recent study on mono-substituted cyclohexanes using a variety of exchange-correlation functionals demonstrated the challenges and successes of DFT in accurately modeling the delicate balance between attractive London dispersion forces and repulsive steric interactions that determine the axial-equatorial equilibrium. rsc.orgrsc.org
Table 2: Representative DFT Functionals for Conformational Analysis
| Functional Type | Examples | Application |
| Hybrid | B3LYP, PBE0 | Commonly used for a balance of accuracy and computational cost in geometry optimization and energy calculations. acs.org |
| Double Hybrid | PBE0-DH, PBE-QIDH | Offer higher accuracy for noncovalent interactions, which are crucial for conformational energies. rsc.orgrsc.org |
| Dispersion-Corrected | B3LYP-D3, PBE0-D3(BJ) | Include empirical corrections for dispersion forces, improving the accuracy of calculations for non-covalently bonded systems. rsc.orgrsc.org |
Reaction Coordinate Mapping and Energy Barrier Calculations
Reaction coordinate mapping is a computational technique used to elucidate the pathway of a chemical reaction. It involves identifying the key geometric changes that occur as reactants are converted into products. numberanalytics.comnih.gov The reaction coordinate can be thought of as the path of minimum energy on the potential energy surface that connects the reactant and product states through the transition state.
For a reaction involving this compound, such as a conformational change or a substitution reaction, reaction coordinate mapping could be used to visualize the entire transformation process. arxiv.org By calculating the energy at various points along the reaction coordinate, an energy profile, or reaction coordinate diagram, can be constructed. youtube.com This profile reveals the energy barriers (activation energies) that must be overcome for the reaction to proceed.
The height of the energy barrier is a critical factor in determining the rate of a reaction. A high barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. For complex reactions with multiple steps, reaction coordinate mapping can identify intermediates and the rate-determining step, which is the step with the highest energy barrier.
Although specific reaction coordinate mapping studies for this compound are not documented in the searched literature, this theoretical approach remains a vital tool for gaining a deep, quantitative understanding of its potential reaction mechanisms.
Structural Elucidation and Spectroscopic Characterization of 4 Methoxycyclohexyl Methanamine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (4-Methoxycyclohexyl)methanamine, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its connectivity and stereochemistry. A study has reported the synthesis of this compound and the recording of its NMR spectra, including 1H-NMR, 1H,1H-COSY, and 1H,13C-HSQC, confirming its formation in a reaction mixture. rsc.org
1H and 13C NMR Spectral Analysis for Connectivity
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methoxy (B1213986) group, the aminomethyl group, and the cyclohexane (B81311) ring. The chemical shifts of the cyclohexane protons would be influenced by the substituent (methoxy or aminomethyl) and their axial or equatorial position.
The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, separate signals are expected for the methoxy carbon, the aminomethyl carbon, the two substituted carbons of the cyclohexane ring, and the remaining methylene (B1212753) carbons of the ring. The exact chemical shifts can help differentiate between the cis and trans isomers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H on C of CH₂NH₂ | ~2.5-2.7 | Doublet | ~6-7 |
| H on C1 of ring | ~1.5-1.8 | Multiplet | |
| H on C4 of ring | ~3.1-3.3 | Multiplet | |
| OCH₃ | ~3.3 | Singlet | |
| CH₂ protons on ring | ~1.0-2.0 | Multiplets | |
| NH₂ | ~1.1 (variable) | Singlet (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₂NH₂ | ~45-50 |
| C1 of ring | ~35-40 |
| C4 of ring | ~75-80 |
| OCH₃ | ~56 |
| Other CH₂ of ring | ~25-35 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the aminomethyl protons and the proton on C1 of the cyclohexane ring, as well as between the various protons within the ring system, helping to trace the connectivity of the cyclohexane backbone. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal around 2.6 ppm would correlate with the carbon signal around 45-50 ppm, confirming the CH₂NH₂ group. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For this compound, HMBC would show a correlation between the methoxy protons and the C4 carbon of the ring, and between the aminomethyl protons and the C1 and C2/C6 carbons of the ring, thus confirming the substitution pattern.
Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination
This compound is a chiral molecule. Determining the enantiomeric excess (e.e.) is often crucial, particularly in pharmaceutical applications. Chiral NMR spectroscopy, using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be employed for this purpose. The addition of a chiral auxiliary can induce separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification. theanalyticalscientist.comnih.gov While specific application to this compound is not documented in the provided results, this remains a standard and powerful method for such analyses.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₇NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 143.1310. The observation of an ion with this precise m/z value would confirm the elemental composition.
Fragmentation Pattern Analysis for Structural Features
In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways are expected to involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgchemguide.co.uk This would result in the loss of the cyclohexyl moiety and the formation of a [CH₂=NH₂]⁺ ion at m/z 30.
Loss of the methoxy group: Fragmentation can occur with the loss of a methoxy radical (•OCH₃) to give an ion at m/z 112, or the loss of methanol (B129727) (CH₃OH) to give an ion at m/z 111.
Cleavage of the cyclohexane ring: The ring can undergo fragmentation, leading to a series of smaller ions characteristic of substituted cyclohexanes.
A related compound's GC-MS data showed significant fragmentation, which can be used as a guide to predict the fragmentation of this compound. rsc.org
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion |
| 112 | [C₇H₁₄N]⁺ | Loss of •OCH₃ |
| 111 | [C₇H₁₃N]⁺ | Loss of CH₃OH |
| 98 | [C₆H₁₂N]⁺ | Cleavage of the ring |
| 84 | [C₅H₁₀N]⁺ | Further ring cleavage |
| 57 | [C₄H₉]⁺ | Cyclohexyl fragment |
| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ from α-cleavage |
Tandem Mass Spectrometry (MS/MS) for Complex Structure Characterization
Tandem mass spectrometry (MS/MS) provides critical information for the structural elucidation of molecules like this compound by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol . In mass spectrometry, the molecule is expected to ionize to a molecular ion ([M]⁺) or a protonated species ([M+H]⁺) with a mass-to-charge ratio (m/z) of 143 and 144, respectively. The presence of a single nitrogen atom results in an odd nominal molecular mass, adhering to the nitrogen rule. jove.com
The fragmentation of this compound is dictated by its functional groups: a primary amine on a methylene spacer and a methoxy group, both attached to a cyclohexane ring. The most characteristic fragmentation pathway for primary amines is the cleavage of the β-bond (the Cα-Cβ bond), which for this compound is the bond between the aminomethyl group and the cyclohexane ring. whitman.edu This cleavage results in the formation of a highly stable iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak in the spectra of such compounds. future4200.com
Other significant fragmentation pathways involve the cyclohexane ring and the methoxy substituent. Cleavage of the methoxy group can occur through the loss of a methyl radical (•CH₃) to yield an ion at m/z 128, or the loss of a methoxy radical (•OCH₃) to produce an ion at m/z 112. Fragmentation of the cyclohexane ring itself, a common process for cycloalkanes, can proceed via the loss of neutral molecules like ethene (C₂H₄), leading to characteristic fragment ions. For instance, the loss of ethene from the parent ion would result in a fragment at m/z 115. docbrown.info
Table 1: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Fragmentation Pathway |
|---|---|---|---|
| 144 ([M+H]⁺) | 128 | [M+H - CH₄]⁺ | Loss of methane (B114726) from methoxy group |
| 144 ([M+H]⁺) | 112 | [M+H - CH₃OH]⁺ | Loss of methanol |
| 143 ([M]⁺) | 115 | [C₆H₁₃N]⁺ | Loss of ethene (C₂H₄) from ring |
| 143 ([M]⁺) | 84 | [C₆H₁₂]⁺ | Loss of aminomethanol |
| 143 ([M]⁺) | 56 | [C₄H₈]⁺ | Ring cleavage and loss of C₂H₄N |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational landscape of this compound.
Vibrational Mode Analysis of Functional Groups
The vibrational spectrum of this compound is a composite of the vibrations of its constituent parts: the cyclohexane ring, the aminomethyl group, and the methoxy group. Each functional group gives rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.
The cyclohexane moiety is characterized by strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region. docbrown.info Additionally, CH₂ scissoring (deformation) vibrations are expected around 1440-1480 cm⁻¹. docbrown.info
The primary amine (-NH₂) of the aminomethyl group exhibits distinct vibrational modes. Two bands corresponding to asymmetric and symmetric N-H stretching are typically observed in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration usually appears as a medium to strong band around 1590-1650 cm⁻¹. The C-N stretching vibration is more variable but can typically be found in the 1020-1250 cm⁻¹ range.
The methoxy group (-OCH₃) is identified by the C-O stretching vibration, which for ethers generally produces a strong IR absorption in the 1000-1200 cm⁻¹ region. The specific frequency can be influenced by the conformation of the ring. The C-H stretching of the methyl group also contributes to the complex of bands in the 2850-2980 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Amine (-NH₂) | N-H Scissor (bend) | 1590 - 1650 | Medium - Strong |
| Cyclohexane (-CH₂-) | C-H Stretch | 2850 - 2950 | Strong |
| Cyclohexane (-CH₂-) | C-H Scissor (deformation) | 1440 - 1480 | Medium |
| Methoxy (-OCH₃) | C-O Stretch | 1070 - 1150 | Strong |
Conformational Studies via Vibrational Spectroscopy
This compound exists as cis and trans diastereomers due to the 1,4-disubstitution on the cyclohexane ring. Each of these isomers can exist in two different chair conformations that interconvert via ring-flipping. Vibrational spectroscopy is sensitive to these conformational and configurational differences.
For substituted cyclohexanes, substituents preferentially occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. libretexts.orglibretexts.org
In the trans isomer, a chair conformation where both the methoxy and aminomethyl groups are in equatorial positions is possible. This diequatorial conformer is highly favored energetically.
In the cis isomer, one substituent must be in an axial position while the other is equatorial. The ring will flip between two conformations, and the conformer that places the bulkier group in the equatorial position will be more stable. libretexts.org
The energy difference between these conformers leads to different population distributions at equilibrium, which can be observed spectroscopically. The vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the local geometry. ustc.edu.cn Therefore, the IR and Raman spectra of the cis and trans isomers are expected to be distinct. For example, C-O and C-N stretching frequencies, as well as skeletal vibrations of the ring, can shift depending on whether the substituent is in an axial or equatorial position. By analyzing these spectral differences, potentially with the aid of computational calculations, it is possible to assign the spectra to specific isomers and study their conformational equilibria. nih.goviu.edu.sa
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
While no public crystal structure of this compound is currently available, single-crystal X-ray diffraction (SCXRD) would be the unequivocal method to determine its absolute configuration and conformation in the solid state. This non-destructive technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. nih.gov
The analysis of the diffraction pattern allows for the construction of an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This would unambiguously distinguish between the cis and trans isomers of this compound. For the cis isomer, the crystal structure would show one substituent in an axial and one in an equatorial position on the chair-conformed ring. For the trans isomer, it would likely reveal the highly stable diequatorial conformation. Furthermore, SCXRD provides precise measurements of all bond lengths and angles, confirming standard values and revealing any distortions caused by steric or electronic effects within the molecule.
Supramolecular Interactions in the Solid State
The arrangement of molecules in a crystal, known as the crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be the dominant supramolecular interaction. researchgate.net
Computational Chemistry in Structural Verification
Computational chemistry serves as a powerful tool in the structural verification of molecules like this compound, providing deep insights into their three-dimensional structure and energetics. Through methods such as Density Functional Theory (DFT), researchers can model molecular properties with high accuracy, complementing experimental data and aiding in the definitive assignment of structure and conformation. ua.esrsc.org This theoretical approach is particularly valuable for analyzing complex systems like substituted cyclohexanes, where multiple stereoisomers and conformers can coexist.
The structural complexity of this compound arises from its substituted cyclohexane ring. The cyclohexane framework is not planar and primarily adopts a stable "chair" conformation. For a 1,4-disubstituted cyclohexane like this compound, two diastereomers exist: cis and trans. In the cis isomer, both the methoxy and aminomethyl substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.
Furthermore, each of these isomers exists as an equilibrium of two chair conformers. In these conformers, the substituents can occupy either an axial or an equatorial position. The interplay between steric hindrance and other non-covalent interactions determines the relative stability of each conformer. rsc.org
Computational geometry optimization is employed to determine the most stable three-dimensional arrangement of atoms for each possible conformer. asianpubs.org This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface. Methods like DFT, often using functionals such as B3LYP or M06-2X and basis sets like 6-31G* or larger, are used to calculate the electronic energy and forces acting on the atoms. ua.esasianpubs.org
For this compound, four primary chair conformers are considered:
trans-diequatorial: Both the methoxy and aminomethyl groups are in equatorial positions. This is generally the most stable conformer as it minimizes steric strain.
trans-diaxial: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions, which are sterically unfavorable.
cis-axial/equatorial: One group is axial, and the other is equatorial.
cis-equatorial/axial: The substitution pattern is reversed from the other cis conformer.
The relative energies of these conformers can be calculated to predict their population distribution at thermal equilibrium. The energy difference between conformers is a critical factor, with even small differences significantly impacting the conformational equilibrium. rsc.org
Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)
| Conformer | Substituent Positions (Methoxy, Aminomethyl) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| trans | Equatorial, Equatorial | 0.00 | >99 |
| trans | Axial, Axial | ~5.5 | <0.1 |
| cis | Equatorial, Axial | ~2.1 | ~2-3 |
| cis | Axial, Equatorial | ~2.5 | ~1-2 |
Note: The energy values are illustrative, based on typical A-values for methoxy and aminomethyl groups on a cyclohexane ring. Actual values require specific DFT calculations for this molecule.
A key application of computational chemistry is the prediction of spectroscopic data, which can then be correlated with experimental spectra to confirm the molecular structure. tandfonline.comresearchgate.net This is a crucial step in structural elucidation, especially for distinguishing between isomers and conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.comnih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the most stable conformer. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, theoretical predictions can:
Confirm Isomeric Structure: The predicted spectra for the cis and trans isomers will show distinct differences in chemical shifts, particularly for the protons and carbons of the cyclohexane ring and the substituent groups.
Assign Resonances: By comparing the calculated shifts to the experimental spectrum, specific peaks can be unambiguously assigned to individual protons and carbon atoms in the molecule. This is especially helpful for complex, overlapping signals in the experimental spectrum.
Validate Conformational Analysis: Since NMR parameters are averaged over the conformational ensemble, accurate prediction requires considering the Boltzmann-weighted contribution of all significantly populated conformers. tandfonline.com A strong correlation between the predicted and experimental spectra validates the computed conformational equilibrium.
Table 2: Illustrative Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for the trans Isomer
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Deviation (ppm) |
| C-1 (with OCH₃) | ~78.5 | ~78.2 | 0.3 |
| C-4 (with CH₂NH₂) | ~38.0 | ~37.8 | 0.2 |
| C-2, C-6 | ~31.0 | ~30.7 | 0.3 |
| C-3, C-5 | ~30.0 | ~29.8 | 0.2 |
| -OCH₃ | ~55.6 | ~55.4 | 0.2 |
| -CH₂NH₂ | ~45.2 | ~44.9 | 0.3 |
Note: Experimental values are approximate. Predicted values are hypothetical, assuming a high-quality DFT calculation.
Infrared (IR) Spectroscopy: Theoretical calculations can also predict vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.govrsc.org This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes can be animated to visualize the specific bond stretches, bends, and other motions.
For this compound, this allows for:
Functional Group Confirmation: The presence of characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O stretching (around 1080-1150 cm⁻¹), and N-H bending (around 1600 cm⁻¹) in the experimental spectrum can be confirmed by corresponding predicted vibrational modes.
By integrating computational modeling with experimental spectroscopic data, a comprehensive and highly reliable structural elucidation of this compound can be achieved, confirming both its covalent structure and its preferred three-dimensional conformation.
Derivatization Studies of 4 Methoxycyclohexyl Methanamine for Analytical and Synthetic Purposes
Analytical Derivatization Strategies
Derivatization in analytical chemistry is a key technique used to modify an analyte, such as (4-Methoxycyclohexyl)methanamine, to improve its separation and detection in chromatographic methods. jfda-online.com This is particularly crucial for compounds that may lack a strong chromophore for UV detection or are not volatile enough for gas chromatography. nih.govsigmaaldrich.com
Enhancing Chromatographic Resolution and Detection (GC-MS, HPLC)
The primary amine group of this compound is a prime target for derivatization to enhance its detectability in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govvt.edu
For HPLC analysis, derivatizing agents that introduce a fluorescent or UV-absorbing tag are commonly used. nih.gov Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) react with the primary amine to form highly fluorescent derivatives, significantly lowering the limit of detection. nih.govthermofisher.com For instance, pre-column derivatization with OPA, often in the presence of a thiol like 3-mercaptopropionic acid, rapidly forms stable isoindole derivatives that are readily detectable by fluorescence detectors. thermofisher.com Similarly, FMOC-Cl reacts under mild conditions to produce stable, fluorescent adducts. thermofisher.com
In the context of GC-MS, derivatization is essential to increase the volatility and thermal stability of this compound. nih.govvt.edu Silylation, acylation, and alkylation are the three main types of derivatization reactions used for GC. research-solution.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czchemcoplus.co.jp This reduces the polarity and hydrogen bonding capacity of the molecule, leading to improved peak shape and resolution on GC columns. chemcoplus.co.jp Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) introduces fluorinated acyl groups, which not only increase volatility but also enhance sensitivity for electron capture detection (ECD). jfda-online.comgcms.cz
Table 1: Common Derivatization Reagents for HPLC and GC Analysis of Amines
| Analytical Method | Derivatization Strategy | Common Reagents | Purpose |
| HPLC | Fluorogenic Labeling | o-Phthalaldehyde (OPA), Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl) | Enhances detection by introducing a fluorescent tag. nih.govthermofisher.com |
| GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increases volatility and thermal stability by replacing active hydrogens. gcms.czchemcoplus.co.jp |
| GC-MS | Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Increases volatility and enhances detection sensitivity. jfda-online.comgcms.cz |
| GC-MS | Alkylation | Propyl chloroformate | Reduces polarity and is suitable for aqueous samples. vt.edu |
Derivatization for Stereochemical Analysis (e.g., Diastereomer Formation)
The stereochemistry of this compound, which can exist as cis and trans isomers, can be investigated through derivatization with chiral reagents. This technique converts the enantiomers or diastereomers of the analyte into diastereomeric derivatives that can be separated and quantified on a standard, non-chiral chromatographic column. researchgate.net
Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react with the amine functionality of this compound to form a pair of diastereomers. researchgate.net These newly formed diastereomers have different physical properties and, therefore, can be resolved by chromatography. For example, reacting this compound with a chiral reagent like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) would produce two diastereomeric amides. The separation of these diastereomers by GC or HPLC allows for the determination of the isomeric ratio of the original amine. The use of chiral derivatizing agents in conjunction with chiral columns can also be employed to achieve complete resolution of all possible stereoisomers. jfda-online.com
Reagents and Reaction Conditions for Specific Derivatizations
The choice of reagent and reaction conditions is critical for a successful and reproducible derivatization.
For HPLC derivatization with OPA , the reaction is typically carried out in an aqueous borate (B1201080) buffer at a slightly alkaline pH (around 9-10) and at room temperature. thermofisher.com The presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, is necessary for the formation of the stable fluorescent derivative. nih.govthermofisher.com The reaction is usually rapid, often completing within minutes. thermofisher.com
For GC derivatization via silylation , reagents like BSTFA are often used with a catalyst such as trimethylchlorosilane (TMCS) in an aprotic solvent like pyridine (B92270) or acetonitrile. gcms.cz The reaction mixture is typically heated to ensure complete derivatization. For instance, a common procedure involves heating the sample with the silylating reagent at 60-100°C for 15-30 minutes. research-solution.com
Acylation reactions with anhydrides like TFAA are generally fast and can often be performed at room temperature. gcms.cz The reaction produces an acidic byproduct which may need to be removed or neutralized prior to GC analysis to prevent column degradation. gcms.cz
Table 2: Example Reaction Conditions for Derivatization
| Derivatization Type | Reagent | Solvent | Catalyst/Co-reagent | Temperature | Time |
| HPLC Fluorogenic Labeling | OPA | Borate Buffer (pH 9-10) | 3-Mercaptopropionic acid | Room Temperature | < 1 minute nih.gov |
| GC Silylation | BSTFA | Acetonitrile/Pyridine | TMCS (catalyst) | 60-100 °C | 15-30 minutes research-solution.com |
| GC Acylation | TFAA | Aprotic solvent | None typically required | Room Temperature | Several minutes gcms.cz |
Synthetic Derivatization for Novel Compound Generation
Beyond its use in analytical chemistry, the derivatization of this compound is a powerful tool in synthetic organic chemistry for the creation of new and structurally diverse molecules. researchgate.net The primary amine serves as a versatile handle for a wide range of chemical transformations. solubilityofthings.com
Creation of Structurally Diverse this compound Derivatives
The nucleophilic nature of the primary amine in this compound allows it to react with a vast array of electrophiles to generate a library of derivatives. wikipedia.org Common reactions include:
Amide Formation: Reaction with acyl chlorides or acid anhydrides yields amides. This is a robust and widely used transformation. wikipedia.org
Sulfonamide Formation: Reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in medicinal chemistry. wikipedia.org
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) results in the formation of secondary or tertiary amines. organic-chemistry.org
N-Alkylation: Direct reaction with alkyl halides can lead to secondary and tertiary amines, although this method can sometimes result in over-alkylation. wikipedia.org
These derivatization strategies enable the systematic modification of the this compound scaffold, allowing for the exploration of structure-activity relationships in drug discovery and materials science. For instance, novel 4-phenoxyquinoline derivatives have been synthesized and evaluated for their biological activities. researchgate.net
Exploration of New Functional Group Transformations
The amine group of this compound can also be a starting point for more complex functional group interconversions. solubilityofthings.comfiveable.me For example:
Conversion to Azides: The primary amine can be converted to an azide (B81097) group (N₃) via diazotization followed by substitution with an azide source. The resulting azide can then undergo further transformations, such as reduction back to an amine or participation in click chemistry reactions. ub.edu
Oxidation: Under controlled conditions, primary amines can be oxidized to various nitrogen-containing functional groups, although this can be challenging to control.
Domino Reactions: The amine can participate in domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction between tetronic acid and 4-methoxybenzaldehyde (B44291) can be catalyzed by L-proline, which has an amine functional group, in a domino Knoevenagel–Michael reaction. mdpi.com
These advanced synthetic strategies allow chemists to leverage the reactivity of the amine to construct complex molecular architectures from the relatively simple this compound starting material. organic-chemistry.org
Applications of 4 Methoxycyclohexyl Methanamine in Advanced Chemical Research
(4-Methoxycyclohexyl)methanamine as a Building Block in Organic Synthesis
The strategic importance of this compound in organic synthesis lies in its bifunctional nature. The primary amine group serves as a nucleophile or a point for further functionalization, while the methoxy-substituted cyclohexyl ring provides a three-dimensional framework that can influence the stereochemistry and physicochemical properties of the resulting molecules.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The primary amine of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles such as pyrazoles or pyrimidines. Furthermore, multi-component reactions, which are highly efficient for generating molecular diversity, can potentially utilize this compound as a key component in the synthesis of complex heterocyclic systems. Research into the synthesis of fused heterocyclic systems often involves the use of cyclic amines, indicating a potential role for this compound in creating novel polycyclic structures.
Role in Medicinal Chemistry and Pharmaceutical Development
The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. The cyclohexyl ring is a common feature in many drug molecules, often contributing to improved metabolic stability and lipophilicity. The methoxy (B1213986) and aminomethyl groups offer points for modification to fine-tune the biological activity and pharmacokinetic properties of a lead compound.
Precursor for Bioactive Molecule Synthesis
This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules. The primary amine can be readily acylated, alkylated, or incorporated into larger scaffolds to generate libraries of compounds for biological screening. The synthesis of derivatives of related cyclohexylamines has been a strategy in the development of various therapeutic agents, suggesting that this compound could be a key intermediate in the discovery of new drugs.
Ligand Design and Synthesis Utilizing this compound Scaffolds
In ligand design, the three-dimensional shape and electronic properties of a molecule are critical for its interaction with a biological target. The this compound scaffold provides a non-planar structure that can be exploited to achieve specific binding orientations within a receptor pocket. The amine functionality can act as a hydrogen bond donor or be used as an anchor point to attach other pharmacophoric groups. While specific research detailing the use of this exact scaffold in ligand design is not abundant, the principles of scaffold-based drug design suggest its potential for developing selective ligands for various protein targets.
Exploration in Lead Compound Development
In Vitro and In Silico Screening Studies of this compound Derivatives
A comprehensive review of available scientific literature and patent databases did not yield specific in vitro or in silico screening studies focused on derivatives of this compound. While the broader field of medicinal chemistry extensively utilizes these screening methods to identify and optimize lead compounds, specific research detailing the biological activity of derivatives of this particular amine is not publicly available.
Generally, in vitro studies involve testing compounds against biological targets, such as enzymes or cell lines, in a controlled laboratory setting to assess their activity. For instance, studies on other methoxy-containing heterocyclic compounds have been conducted to evaluate their potential as anticancer or antimicrobial agents. nih.govumich.eduacs.orgnih.gov Similarly, in silico methods, which use computer simulations and modeling, are widely employed to predict the binding affinity and pharmacokinetic properties of novel molecules, but no such studies have been published for derivatives of this compound. elsevierpure.comcanada.ca
Contributions to Material Science
The unique alicyclic structure of this compound suggests its potential as a building block in material science, particularly in the synthesis of polymers and supramolecular assemblies.
Polymer Chemistry Applications of this compound
While new methods for the synthesis of cycloaliphatic polyamides are being developed, there is no specific mention in the current scientific literature of the use of this compound as a monomer in these polymerizations. elsevierpure.comacs.orgnih.gov The incorporation of cycloaliphatic diamines into polyamide backbones is known to impart desirable properties such as improved thermal stability and solubility. acs.org For example, polyamides derived from cyclohexanebis(methylamine) have shown enhanced hydrolytic and thermal stability. google.com However, specific research detailing the polymerization of this compound and the properties of the resulting polymers is not available.
Supramolecular Chemistry and Self-Assembly Research
There is no published research that specifically investigates the role of this compound in supramolecular chemistry or self-assembly. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. The amine and methoxy groups of this compound could potentially participate in hydrogen bonding and other non-covalent interactions, making it a candidate for the design of self-assembling systems. However, no studies have been reported that explore this potential.
Development of Chiral Materials
The synthesis of chiral materials using this compound has not been described in the available literature. Chiral amines are valuable starting materials for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. enamine.netfigshare.comiupac.orgmerckmillipore.com The development of chiral polyamides, for instance, has been achieved using chiral diacids and diamines. umich.edu While this compound possesses stereoisomers, its application in the creation of chiral materials has not been documented.
Applications in Agrochemical and Fine Chemical Synthesis
There is a lack of specific information in the scientific and patent literature regarding the use of this compound as an intermediate in the synthesis of agrochemicals or fine chemicals. While cyclohexylamine (B46788) derivatives, in general, are mentioned as being useful as intermediates for medicines and agricultural chemicals, no concrete examples involving this compound have been reported. google.com The synthesis of fine chemicals often relies on versatile building blocks that can be elaborated into more complex molecules, but the role of this specific amine in such synthetic routes is not documented in the available literature. nih.govmdpi.comethernet.edu.et
Advanced Theoretical and Computational Investigations of 4 Methoxycyclohexyl Methanamine
Quantum Chemical Studies
Quantum chemical studies, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. acs.org These methods allow for the calculation of a molecule's structure, energy, and various reactivity indices, providing a fundamental understanding of its chemical nature. acs.org
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comjoaquinbarroso.com According to Frontier Molecular Orbital (FMO) theory, the interaction between these orbitals governs the course of chemical reactions. joaquinbarroso.com The HOMO, being the orbital from which an electron is most readily donated, represents the molecule's nucleophilic or electron-donating capacity. mdpi.com Conversely, the LUMO acts as the electron acceptor, indicating the molecule's electrophilic character. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. joaquinbarroso.comschrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more polarizable and prone to reaction. mdpi.com
For (4-Methoxycyclohexyl)methanamine, the lone pairs of electrons on the nitrogen atom of the aminomethyl group and the oxygen atom of the methoxy (B1213986) group are expected to be major contributors to the HOMO. This localization indicates that these sites are the most probable centers for electrophilic attack. The LUMO is likely distributed over the antibonding orbitals of the cyclohexane (B81311) ring and the substituents. Quantum chemical calculations allow for the precise determination of these orbital energies and their distribution, along with other reactivity descriptors.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Parameter | Symbol | Hypothetical Value | Significance |
| HOMO Energy | EHOMO | -8.95 eV | Indicates electron-donating ability mdpi.com |
| LUMO Energy | ELUMO | 1.15 eV | Indicates electron-accepting ability mdpi.com |
| Energy Gap | ΔE | 10.10 eV | Reflects chemical reactivity and stability joaquinbarroso.com |
| Ionization Potential | IP | 8.95 eV | Energy required to remove an electron |
| Electron Affinity | EA | -1.15 eV | Energy released when an electron is added |
| Electronegativity | χ | 3.90 eV | Measures the power to attract electrons acs.org |
| Chemical Hardness | η | 5.05 eV | Resistance to change in electron distribution acs.org |
| Chemical Softness | S | 0.198 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org An MEP map illustrates the electrostatic potential on the molecule's surface, revealing regions that are electron-rich or electron-poor. libretexts.org These regions are typically color-coded: red indicates areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow represent regions of neutral or near-neutral potential. researchgate.net
In the case of this compound, an MEP map would provide clear insights into its reactive sites. The most negative potential (red/yellow regions) is expected to be localized around the nitrogen atom of the methanamine group and the oxygen atom of the methoxy group, owing to their high electronegativity and the presence of lone pairs. mdpi.com These sites are therefore predicted to be the primary centers for electrophilic interactions and hydrogen bond acceptance. mdpi.com Conversely, the hydrogen atoms attached to the amine group and some hydrogen atoms on the cyclohexane ring would exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction or hydrogen bond donation.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity of this compound
| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |
| Amine Group (N atom) | Red | Strongly Negative | Site for electrophilic attack, protonation, and H-bond acceptance researchgate.net |
| Methoxy Group (O atom) | Red/Yellow | Negative | Site for electrophilic attack and H-bond acceptance mdpi.com |
| Amine Group (H atoms) | Blue | Strongly Positive | Site for nucleophilic attack and H-bond donation |
| Cyclohexyl H-atoms | Green/Light Blue | Near-Neutral to Slightly Positive | Generally low reactivity |
The Quantum Theory of Atoms in Molecules (AIM), developed by Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. mdpi.com By examining the critical points in the electron density (ρ(r)), AIM can define atoms, bonds, and molecular structure. A key feature of this analysis is the bond critical point (BCP), which exists between any two bonded atoms. mdpi.com
The properties of the electron density at the BCP, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. A high value of ρ(r) and a large, negative value of ∇²ρ(r) are characteristic of a shared interaction, typical of a covalent bond. Conversely, a low ρ(r) value and a positive ∇²ρ(r) indicate a closed-shell interaction, which is characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions.
For this compound, AIM analysis would be used to quantify the nature of its key chemical bonds. The C-C bonds within the cyclohexane ring would exhibit clear covalent character. The analysis of the C-O and C-N bonds would be particularly insightful, providing quantitative measures of their polarity and covalent nature. acs.orgnih.gov This information is crucial for understanding the molecule's structural stability and the electronic effects of its substituent groups.
Table 3: Hypothetical AIM Parameters for Key Bonds in this compound
| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Inferred Bond Character |
| C-C (ring) | ~0.25 | ~ -0.65 | Covalent |
| C-O | ~0.21 | ~ -0.15 | Polar Covalent researchgate.net |
| C-N | ~0.23 | ~ -0.50 | Polar Covalent researchgate.net |
Molecular Dynamics Simulations
While quantum chemical studies provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. benthamdirect.com
The structure of this compound is inherently flexible due to the cyclohexane ring and several rotatable single bonds. The cyclohexane ring itself can exist in multiple conformations, most notably the stable chair form and the less stable boat and twist-boat forms. cutm.ac.in For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. libretexts.org Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
In this compound, both the methoxy and the methanaminyl groups will have a strong preference for the equatorial position in the most stable chair conformation. MD simulations can be employed to explore the potential energy surface of the molecule, mapping the energy changes associated with ring inversion and the rotation around the C-O and C-CH₂NH₂ bonds. These simulations allow for the calculation of rotational energy barriers, which determine the rates of interconversion between different conformers at a given temperature.
Table 4: Hypothetical Rotational Energy Barriers for this compound
| Rotatable Bond | Conformational Process | Hypothetical Energy Barrier (kJ/mol) | Significance |
| Cyclohexane Ring | Chair-to-Chair Inversion | ~45 | Determines the flexibility of the ring system cutm.ac.in |
| C(ring)-O(methoxy) | Rotation of Methoxy Group | ~12 | Influences the orientation of the methoxy group |
| C(ring)-C(methanamine) | Rotation of Methanaminyl Group | ~15 | Affects the spatial position of the amine functionality |
The behavior of a molecule can be significantly altered by its solvent environment. nih.gov MD simulations are particularly well-suited to study these solvent effects by explicitly including solvent molecules in the simulation model. rsc.orgrsc.org The interactions between the solute and solvent, such as hydrogen bonding and dipole-dipole interactions, can influence the solute's conformational equilibrium and the accessibility of its reactive sites. researchgate.net
Prediction of Chemical Reactivity and Selectivity
The prediction of chemical reactivity and selectivity of this compound through advanced theoretical and computational methods provides profound insights into its molecular behavior. These investigations, primarily rooted in quantum chemistry, are essential for understanding the intrinsic properties that govern how this compound interacts with other chemical entities. Although specific, dedicated computational studies on this compound are not widely available in published literature, we can extrapolate the principles of computational chemistry to predict its reactivity.
At the core of these predictive models is the analysis of the molecule's electronic structure. Methods like Density Functional Theory (DFT) are powerful tools for calculating a variety of molecular properties and reactivity descriptors. These computational approaches allow for a detailed examination of potential reaction sites, the favorability of different reaction pathways, and the origins of stereoselectivity.
Frontier Molecular Orbital (FMO) Analysis
A foundational aspect of predicting chemical reactivity is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how this compound will behave in the presence of electrophiles and nucleophiles.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the region of the molecule most willing to donate electrons. For this compound, the lone pair of electrons on the nitrogen atom of the primary amine group makes it the most electron-rich center. Consequently, the HOMO is expected to be predominantly localized on the nitrogen atom. This indicates that the primary amine will be the most probable site for electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept electrons from a nucleophile. The distribution of the LUMO would highlight the most electrophilic centers within the molecule.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | Value not available in literature |
| LUMO | Value not available in literature |
| HOMO-LUMO Gap | Value not available in literature |
Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, offering a guide to its reactive sites. The MEP map employs a color gradient to denote different regions of electrostatic potential.
Electron-Rich Regions (Negative Potential): Typically colored in shades of red and yellow, these areas are susceptible to attack by electrophiles. For this compound, the most pronounced regions of negative potential would be centered around the nitrogen atom of the aminomethyl group and, to a lesser extent, the oxygen atom of the methoxy group.
Electron-Deficient Regions (Positive Potential): Represented by shades of blue, these are areas that are likely to be targeted by nucleophiles. Such regions would be expected around the hydrogen atoms attached to the nitrogen of the amine group.
Global and Local Reactivity Descriptors from Conceptual DFT
Conceptual Density Functional Theory provides a framework for quantifying chemical reactivity through a series of descriptors.
Global Reactivity Descriptors offer a holistic view of a molecule's reactivity. These are calculated from the energies of the frontier orbitals.
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Not available |
| Electron Affinity (A) | A ≈ -ELUMO | Not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Not available |
| Chemical Softness (S) | S = 1 / (2η) | Not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Not available |
Note: These values are hypothetical and contingent on the calculated HOMO and LUMO energies.
Local Reactivity Descriptors , such as Fukui functions, provide information about the reactivity of specific atomic sites within the molecule. These are crucial for predicting regioselectivity.
f+(r): This function indicates the susceptibility of an atomic site to nucleophilic attack.
f-(r): This function points to the most probable sites for electrophilic attack.
f0(r): This function is used to predict sites for radical attack.
Computational Insights into Reaction Pathways and Stereoselectivity
Beyond static reactivity descriptors, computational chemistry can model the entire course of a chemical reaction. By mapping the potential energy surface, locating transition state structures, and calculating activation energies, the most energetically favorable reaction pathways can be identified.
The presence of a stereocenter in the cyclohexyl ring means that reactions can lead to different stereoisomers. Theoretical calculations are particularly valuable for predicting the stereoselectivity of reactions involving this compound. By comparing the activation barriers for the formation of different stereoisomers (e.g., cis and trans products), a prediction can be made about which product is likely to be favored, thus guiding synthetic efforts to achieve desired stereochemical outcomes.
Future Research Directions and Emerging Trends for 4 Methoxycyclohexyl Methanamine
The utility of (4-Methoxycyclohexyl)methanamine as a versatile building block in medicinal chemistry and materials science is paving the way for innovative research avenues. Future explorations are focused on enhancing the efficiency of its synthesis, diversifying its derivatives, and deepening the understanding of its reaction dynamics. These emerging trends are centered around the integration of advanced technologies like flow chemistry, novel catalysis, computational modeling, and in situ spectroscopic analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
